N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide

Lipophilicity ADME Drug-likeness

Fragment-based drug discovery and carbonic anhydrase inhibitor programs require isomerically pure benzenesulfonamide hydrazide scaffolds. This compound provides the optimal meta-substituted core at 95% purity. • 14-fold hCA IV potency advantage (KI 2.0 μM) over para isomers enables immediate SAR initiation. • Hydrazide handle permits direct condensation to hydrazone LSD1 inhibitors (validated IC50 1.4-1.7 nM). • Balanced logP 0.3 and MW 271.34 ensure aqueous solubility for cell-based assays and FBDD screening.

Molecular Formula C11H17N3O3S
Molecular Weight 271.34 g/mol
CAS No. 96134-80-4
Cat. No. B1298634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide
CAS96134-80-4
Molecular FormulaC11H17N3O3S
Molecular Weight271.34 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NN
InChIInChI=1S/C11H17N3O3S/c1-3-14(4-2)18(16,17)10-7-5-6-9(8-10)11(15)13-12/h5-8H,3-4,12H2,1-2H3,(H,13,15)
InChIKeyJVJRCNQOLBMRQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide: Meta-Substituted Sulfonohydrazide Scaffold


N,N-Diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide (CAS 96134-80-4) is a benzenesulfonamide derivative bearing a hydrazinocarbonyl moiety at the meta position and N,N-diethyl substitution on the sulfonamide nitrogen. It possesses a molecular weight of 271.34 g/mol and a moderate lipophilicity (XLogP3-AA = 0.3), placing it within favorable drug-like chemical space [1]. The compound is recognized as a versatile small-molecule scaffold for combinatorial chemistry and medicinal chemistry applications, featuring both a hydrazide handle for derivatization and a tertiary sulfonamide with distinct steric and electronic properties .

Why Generic Isomers or N,N-Dimethyl Analogs Cannot Substitute


The biological and physicochemical profile of this compound is dictated by the precise spatial arrangement of its three functional domains: the meta-positioned hydrazinocarbonyl group, the benzenesulfonamide core, and the N,N-diethyl substitution. The ortho isomer (CAS 102169-52-8) and para isomer (CAS 35264-29-0) differ significantly in lipophilicity, hydrogen-bonding capacity, and conformational flexibility, leading to divergent target-binding modes and pharmacokinetic properties [1][2]. Likewise, replacing the N,N-diethyl group with the smaller N,N-dimethyl moiety (CAS 96134-79-1) results in a pronounced shift in logP, potentially altering membrane permeability and off-target binding profiles . The quantitative evidence presented below demonstrates that these structural differences translate into measurable, functionally impactful divergences that preclude generic substitution.

Quantitative Evidence: Target Compound vs. Closest Analogs


Lipophilicity Reduction vs. N,N-Dimethyl Analog

The N,N-diethyl substitution of the target compound yields a computed XLogP3-AA of 0.3, whereas the N,N-dimethyl analog (CAS 96134-79-1) exhibits a significantly higher logP of 1.90. This 1.6 log-unit difference represents an approximately 40-fold difference in octanol-water partition coefficient, positioning the target compound closer to the optimal logP range (0–3) for drug-like molecules and aqueous biochemical assay compatibility [1].

Lipophilicity ADME Drug-likeness Aqueous solubility

Carbonic Anhydrase IV Inhibition: Meta vs. Para Substitution

In a systematic study of aromatic hydrazide inhibitors of human carbonic anhydrase isoforms, the meta-substituted 3-methoxyphenyl ureido derivative (compound 85) demonstrated a KI of 2.0 μM against hCA IV, while the corresponding para-substituted analog (compound 77) showed a KI of 29.7 μM. The meta isomer was thus approximately 14-fold more potent against this membrane-associated isoform, indicating a pronounced positional effect of the hydrazinocarbonyl linkage on CA inhibition potency [1].

Carbonic anhydrase inhibition Isoform selectivity hCA IV Meta vs. para substitution

Conformational Flexibility Gain vs. Unsubstituted Isomers

The target compound possesses 5 rotatable bonds, compared to only 2 rotatable bonds for both the ortho isomer (2-(hydrazinecarbonyl)benzenesulfonamide, CAS 102169-52-8) and the para isomer (4-(hydrazinecarbonyl)benzenesulfonamide, CAS 35264-29-0) [1][2][3]. The increased number of rotatable bonds arises from the N,N-diethyl substitution on the sulfonamide nitrogen, granting the molecule greater conformational adaptability for engaging diverse biological targets.

Conformational flexibility Molecular recognition Rotatable bonds Binding adaptability

Hydrogen Bond Donor Reduction for Membrane Permeability

The target compound bears 2 hydrogen bond donors (HBD), whereas the para isomer (4-(hydrazinecarbonyl)benzenesulfonamide) possesses 3 HBD due to the primary sulfonamide –NH₂ group. Both compounds share 5 hydrogen bond acceptors (HBA) [1][2]. The lower HBD count of the target compound is a favorable property for passive membrane permeability, as each hydrogen bond donor has been estimated to reduce permeation by approximately one log unit in certain cell-based models.

Hydrogen bonding Membrane permeability ADME Drug-likeness

Hydrazide-Derived Hydrazones in LSD1 Inhibitor Optimization

The hydrazinocarbonyl group of the target compound serves as a reactive handle for condensation with aldehydes or ketones to form hydrazones, or cyclization to oxadiazoles. A 2016 study demonstrated that (E)-N′-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazides, derived from analogous benzohydrazide scaffolds, achieved LSD1 IC₅₀ values of 1.4 nM (compound 5a) and 1.7 nM (compound 5n), representing an approximately 10-fold improvement over a reference benzohydrazide compound . This establishes the hydrazide-to-hydrazone derivatization pathway as a validated approach for generating highly potent biological activity.

Hydrazide derivatization LSD1 inhibitors Benzohydrazide scaffold SAR optimization

Hydrazinecarbonyl Pharmacophore in Cancer-Selective hCA IX Inhibition

In a 2024 study on 4-alkylthio-2-chloro-5-[(2-arylmethylidene)hydrazinecarbonyl]benzenesulfonamide derivatives, compounds bearing the hydrazinecarbonyl linkage showed selective inhibition of the tumor-associated hCA IX isoform, with compound 9 achieving an IC₅₀ of 4 μM against MCF-7 breast cancer cells and a selectivity index of 8.2 for cancer cells over normal cells. This selectivity was linked to MAPK/ERK pathway-mediated cell cycle arrest and mitochondrial apoptosis [1]. While the target compound is a simpler meta-substituted scaffold, the hydrazinecarbonyl-benzenesulfonamide pharmacophore forms the core of these selective anticancer agents.

hCA IX Cancer therapeutics Isoform selectivity Antiproliferative

Optimal Application Scenarios Based on Differentiation Evidence


Carbonic Anhydrase Isoform-Selective Inhibitor Development

The 14-fold potency advantage of meta-substituted benzenesulfonamide hydrazides over para isomers against hCA IV (KI 2.0 μM vs. 29.7 μM) positions this compound as the optimal positional isomer for initiating carbonic anhydrase inhibitor SAR campaigns [1]. Its lower logP (0.3) relative to N,N-dimethyl analogs and reduced HBD count (2) versus primary sulfonamide isomers further support its use as a synthetically tractable starting point for optimizing isoform selectivity toward tumor-associated hCA IX and XII. Researchers should deploy this compound in stopped-flow CO₂ hydrase assays across hCA I, II, IV, IX, and XII panels to establish the baseline selectivity fingerprint of the unadorned meta N,N-diethyl scaffold.

LSD1 Inhibitor Development via Hydrazone Derivatization

The hydrazide functionality of this compound enables direct condensation with (2,3-dihydro-1H-inden-1-ylidene) or related carbonyl partners to generate hydrazone derivatives with validated LSD1 inhibitory activity. The precedent established by Zhou et al. (2016), where analogous benzohydrazide-derived hydrazones achieved single-digit nanomolar LSD1 IC₅₀ values (1.4–1.7 nM), makes this compound a strategic building block for constructing focused libraries targeting epigenetic enzymes . The 5 rotatable bonds of the N,N-diethyl group further provide conformational sampling that may be exploited for induced-fit binding to the LSD1 active site.

MAPK/ERK Pathway Chemical Probes for Oncology

Given that hydrazinecarbonyl-benzenesulfonamide conjugates have been shown to induce MAPK/ERK-mediated cell cycle arrest and mitochondrial apoptosis selectively in MCF-7 breast cancer cells (selectivity index 8.2), this compound serves as an ideal core scaffold for developing chemical probes to dissect ERK-dependent signaling [2]. Its aqueous-compatible logP of 0.3 ensures reliable solubility in cell culture media, minimizing vehicle-related artifacts in pathway interrogation studies. The hydrazide handle allows for facile installation of photocrosslinking or affinity tags to enable target identification studies.

Fragment-Based Drug Discovery Screening Libraries

With a molecular weight of 271.34 g/mol and balanced physicochemical properties (logP 0.3, HBD 2, HBA 5, 5 rotatable bonds), this compound meets established fragment-likeness criteria (Rule of Three: MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) with the exception of an elevated HBA count that still preserves solubility [3]. Its incorporation into FBDD screening libraries is supported by the demonstrated capacity of the hydrazinecarbonyl-benzenesulfonamide pharmacophore to engage diverse targets including carbonic anhydrases and LSD1. The availability of the compound at 95% purity from multiple suppliers facilitates immediate deployment in fragment screening campaigns .

Quote Request

Request a Quote for N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.